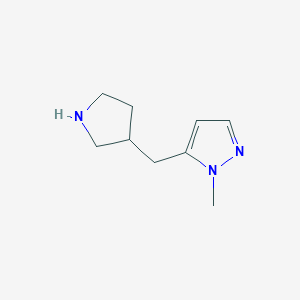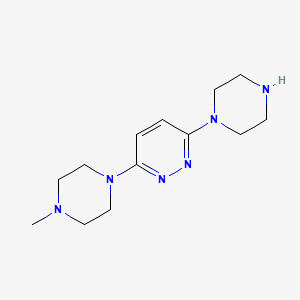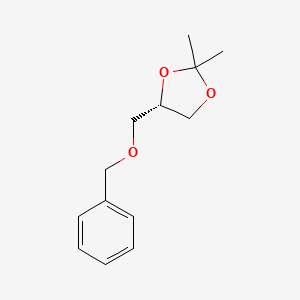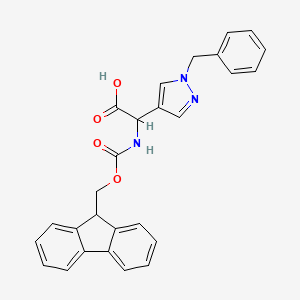
N-(4-iodophenyl)-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-iodophenyl)-N-(methylsulfonyl)glycine, also known as NMDA receptor antagonist, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. It is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity, learning, and memory. In
Scientific Research Applications
Solvation and Arylsulfonylation
The solvation properties of N-(4-iodophenyl)-N-(methylsulfonyl)glycine have facilitated the N-chemoselective arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters without protecting the phenolic hydroxy group. This process demonstrates its utility in organic synthesis, particularly in achieving good yields and chemoselectivity in transformations of amino acid derivatives. The specific solvation by DMF significantly enhances the chemoselectivity of the N-substitution, showcasing the compound's importance in selective organic transformations (Penso, Albanese, Landini, Lupi, & Tricarico, 2003).
Glycine Transporter-1 (GlyT1) Inhibition
In the realm of neuropharmacology, derivatives of N-(4-iodophenyl)-N-(methylsulfonyl)glycine have been explored as glycine transporter-1 (GlyT1) inhibitors. These studies are pivotal for understanding the compound's potential in modulating neurotransmitter systems, particularly in conditions where glycine reuptake inhibition could be therapeutically beneficial. The design and synthesis of specific inhibitors derived from this compound underscore its significance in the development of new pharmacological agents (Lindsley et al., 2006).
Post-Polymerization Functionalization
N-(4-iodophenyl)-N-(methylsulfonyl)glycine is instrumental in post-polymerization modification methods. The introduction of a transient initiator based on this compound for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride demonstrates its utility in polymer chemistry. This method allows for the α-terminal functionalization of polymers, showcasing the compound's versatility in creating polymers with specific end-group functionalities for potential applications in bioconjugation and drug delivery systems (Borova, Schlutt, Nickel, & Luxenhofer, 2021).
Environmental Fate and Sewage Treatment
The environmental behavior of N-(phenylsulfonyl)-glycine, a related compound, in a municipal sewage treatment plant has been examined to understand the fate of such compounds in wastewater systems. This study highlights the importance of assessing the environmental persistence and transformations of N-(4-iodophenyl)-N-(methylsulfonyl)glycine and its derivatives, offering insights into their potential impact on water treatment processes and environmental health (Krause & Schöler, 2000).
properties
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIJGGMZWYDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)
![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B2609310.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2609312.png)
![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)
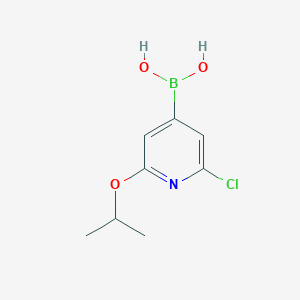


![N-(3,4-Dimethylphenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2609322.png)
